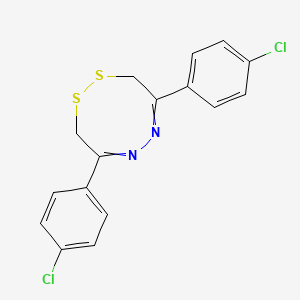![molecular formula C45H64N2O4 B15164842 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid CAS No. 477720-96-0](/img/structure/B15164842.png)
4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group characterized by a nitrogen-nitrogen double bond, and a benzoic acid moiety, which is a common organic acid. The presence of dodecyloxy groups adds to its hydrophobic characteristics, making it an interesting subject for research in materials science and chemistry.
Méthodes De Préparation
The synthesis of 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid typically involves a multi-step process. One common method starts with the preparation of p-carboxybenzenediazonium chloride, which is then reacted with an appropriate phenol derivative under alkaline conditions to form the diazenyl compound . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but are scaled up and optimized for higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The diazenyl group can be oxidized under specific conditions, leading to the formation of different nitrogen-containing products.
Reduction: Reduction of the diazenyl group can yield amines, which are useful intermediates in organic synthesis.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens.
Applications De Recherche Scientifique
4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. The diazenyl group can participate in electron transfer reactions, while the benzoic acid moiety can form hydrogen bonds with other molecules. These interactions can influence biological pathways and chemical processes, making the compound useful in a range of applications .
Comparaison Avec Des Composés Similaires
Similar compounds include other diazenylbenzoic acids and derivatives with different substituents on the aromatic rings. For example:
4-[(E)-2-(4-hydroxy-5-methylphenyl)-1-diazenyl]benzoic acid: This compound has a hydroxyl group, which can affect its reactivity and interactions.
4-[(E)-2-(4-chlorophenyl)-1-diazenyl]benzoic acid: The presence of a chlorine atom can influence the compound’s electronic properties and reactivity. The uniqueness of 4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid lies in its dodecyloxy groups, which impart distinct hydrophobic characteristics and potential for use in specialized applications.
Propriétés
Numéro CAS |
477720-96-0 |
|---|---|
Formule moléculaire |
C45H64N2O4 |
Poids moléculaire |
697.0 g/mol |
Nom IUPAC |
4-[[4-[2-(3,4-didodecoxyphenyl)ethenyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C45H64N2O4/c1-3-5-7-9-11-13-15-17-19-21-35-50-43-34-27-39(37-44(43)51-36-22-20-18-16-14-12-10-8-6-4-2)24-23-38-25-30-41(31-26-38)46-47-42-32-28-40(29-33-42)45(48)49/h23-34,37H,3-22,35-36H2,1-2H3,(H,48,49) |
Clé InChI |
HLZMCBIYSJPOTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)N=NC3=CC=C(C=C3)C(=O)O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


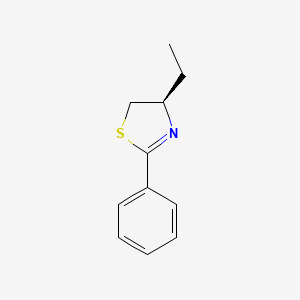
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)

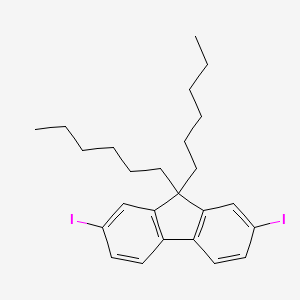
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
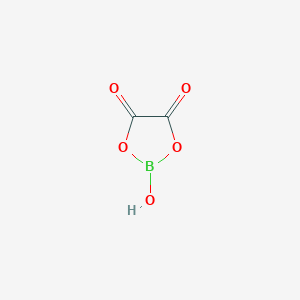

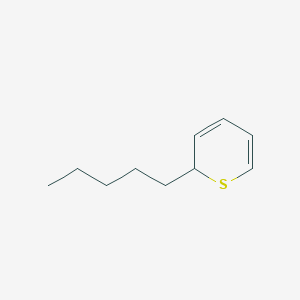
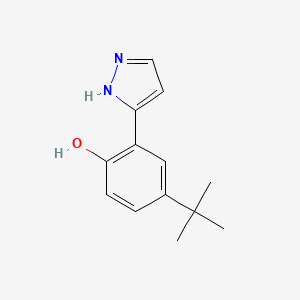

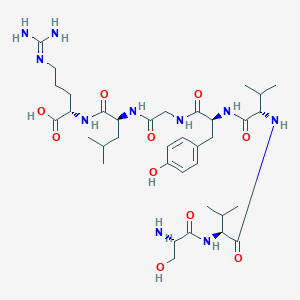
![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
